2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide
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Overview
Description
2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromomethyl group attached to the nitrogen atom of the imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the formation of 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium tribromide . This intermediate can then be converted to this compound through further reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromine: Used for the initial halogenation step.
Sodium Methoxide: Can be used for substitution reactions.
Chloroform: Common solvent for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridinium derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as light-sensitive dyes and optical media for data storage.
Biological Research: It serves as a fluorescent probe for the detection of metal ions like mercury and iron in biological systems.
Mechanism of Action
The mechanism of action of 2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s fluorescent properties are due to its ability to bind to metal ions, resulting in changes in its electronic structure and emission characteristics .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide: Similar in structure but with different substitution patterns.
2-Amino-1-propargylpyridinium bromide: Another derivative with distinct biological activities.
Uniqueness
2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide is unique due to its specific bromomethyl substitution, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(bromomethyl)-1H-imidazo[1,2-a]pyridin-4-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUICLVVUFEDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+]2C=C(NC2=C1)CBr.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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